molecular formula C16H21NO7S B2415338 (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid CAS No. 326882-42-2

(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid

Cat. No.: B2415338
CAS No.: 326882-42-2
M. Wt: 371.4
InChI Key: URUYMBLNNRQHLT-AATRIKPKSA-N
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Description

(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid is a high-purity chemical reagent designed for research and development purposes. This compound features a prop-2-enoic acid (cinnamic acid) core, a structure recognized in medicinal chemistry for its potential as a Michael acceptor and its role in interacting with biological targets . The molecule is further functionalized with dimethoxy groups and a unique oxolane (tetrahydrofuran) moiety linked via a sulfamoyl bridge, suggesting potential for enhanced solubility and specific receptor binding. Structurally similar cinnamic acid and chalcone derivatives are investigated for diverse therapeutic areas, including as anti-inflammatory agents that modulate signaling pathways like NF-κB and MAPK , and as antileukotrienic and antiplatelet agents . Researchers can explore this molecule's application in these fields and others, such as oncology and infectious disease, given the documented bioactivity of its core scaffold. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO7S/c1-22-13-8-11(5-6-15(18)19)9-14(16(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3,(H,18,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYMBLNNRQHLT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCC2CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333005
Record name (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326882-42-2
Record name (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Components

The target molecule dissects into three modular units:

  • Aromatic core : 3,4-Dimethoxy-5-sulfamoylphenyl group.
  • Sulfamoyl side chain : Oxolan-2-ylmethylamine.
  • Propenoic acid backbone : Derived from malonic acid or ester precursors.

Retrosynthetically, the aryl sulfonamide is prioritized due to its sensitivity to subsequent reaction conditions. The propenoic acid is typically introduced last to preserve the double bond’s E-configuration.

Strategic Bond Formation

  • Sulfonamide linkage : Formed via nucleophilic substitution of a sulfonyl chloride with oxolan-2-ylmethylamine.
  • Aromatic methoxylation : Achieved through O-methylation of phenolic intermediates.
  • Knoevenagel condensation : Between a benzaldehyde derivative and malonic acid under basic conditions.

Synthesis of the Aromatic Sulfonamide Intermediate

Preparation of 3,4-Dimethoxy-5-nitrobenzenesulfonyl Chloride

The synthesis begins with nitration and sulfonation of a dimethoxybenzene precursor.

  • Nitration : 1,2-Dimethoxybenzene is nitrated using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 3,4-dimethoxy-1-nitrobenzene.
  • Sulfonation : The nitro intermediate is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C, producing 3,4-dimethoxy-5-nitrobenzenesulfonyl chloride.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM).
  • Temperature: -10°C to 0°C.
  • Yield: 68–72%.

Amidation with Oxolan-2-ylmethylamine

The sulfonyl chloride undergoes nucleophilic displacement with oxolan-2-ylmethylamine to form the sulfonamide.

  • Coupling : 3,4-Dimethoxy-5-nitrobenzenesulfonyl chloride is reacted with oxolan-2-ylmethylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
  • Nitro Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)aniline.

Optimization Notes :

  • Excess amine (1.5 equiv) improves coupling efficiency.
  • Pd-C catalysis under 30 psi H₂ achieves >95% reduction.

Alternative Synthetic Routes and Modifications

Esterification-Protection Strategy

To avoid decarboxylation during sulfonamide formation, the propenoic acid is temporarily protected as a methyl ester.

  • Methyl Ester Formation : Malonic acid is replaced by methyl malonate in the Knoevenagel step.
  • Deprotection : The ester is hydrolyzed with NaOH/EtOH post-sulfonamide coupling.

Advantages :

  • Higher yields in sulfonamide coupling (82% vs. 68%).
  • Reduced side reactions.

Direct Sulfonation of Preformed Propenoic Acid

In this approach, sulfonation is performed after Knoevenagel condensation.

  • Sulfonation : (E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is treated with ClSO₃H in DCM.
  • Amidation : The resulting sulfonyl chloride is coupled with oxolan-2-ylmethylamine.

Challenges :

  • Lower regioselectivity during sulfonation (∼60%).
  • Partial isomerization to the Z-configuration.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.82 (d, J = 15.6 Hz, 1H, CH=COO).
  • δ 6.95 (s, 1H, ArH).
  • δ 4.12 (m, 1H, oxolan CH).
  • δ 3.88 (s, 6H, OCH₃).

IR (KBr) :

  • 1685 cm⁻¹ (C=O, acid).
  • 1340, 1160 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
  • Melting Point : 214–216°C.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Chlorosulfonic Acid : Preferred over SO₃ due to lower corrosivity.
  • Oxolan-2-ylmethylamine : Synthesized via reductive amination of tetrahydrofurfuryl alcohol.

Waste Management

  • Neutralization : Spent HCl from diazotization is treated with CaCO₃.
  • Solvent Recovery : DCM and THF are distilled and reused.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Physicochemical Properties

Key physicochemical properties include:

  • Molecular Weight: 802.8 g/mol
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 18
  • Rotatable Bond Count: 12

These properties suggest a complex interaction with biological systems, which may enhance its therapeutic potential.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid exhibit significant anticancer activity. For instance, derivatives synthesized through Michael addition reactions demonstrated promising antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The IC₅₀ values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating strong cytotoxicity against cancer cells .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. The sulfamoyl group is known to enhance solubility and bioavailability, making it an attractive candidate for developing anti-inflammatory agents. In vitro studies have shown that related compounds can significantly reduce inflammatory markers in cell cultures .

Drug Delivery Systems

The unique structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and stability of poorly soluble therapeutics, thereby improving their bioavailability and therapeutic efficacy .

Polymer Chemistry

In polymer chemistry, the compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced properties. The incorporation of sulfamoyl and methoxy groups can impart unique thermal and mechanical properties to the resulting materials.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives. These materials exhibit improved resistance to environmental factors such as moisture and UV radiation .

Case Study 1: Anticancer Research

A study conducted on a series of derivatives based on the compound showcased its anticancer potential through various mechanisms of action, including apoptosis induction in cancer cells. The results indicated that modifications to the methoxy groups significantly affected the compound's efficacy against specific cancer types .

Case Study 2: Drug Formulation Development

In another research project focused on drug formulation, this compound was integrated into a nanoparticle delivery system designed for targeted therapy. The results demonstrated enhanced drug release profiles and improved therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a dimethoxyphenyl group, an oxolan-2-ylmethylsulfamoyl substituent, and a prop-2-enoic acid moiety sets it apart from other similar compounds, making it a valuable compound for various scientific applications.

Biological Activity

(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a prop-2-enoic acid backbone with methoxy and sulfamoyl substituents. Its molecular formula is C15H19N1O5SC_{15}H_{19}N_{1}O_{5}S, and it exhibits properties typical of cinnamic acid derivatives.

Research indicates several potential mechanisms through which this compound exerts its biological effects:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of specific signaling pathways such as apoptosis-related proteins and cell cycle regulators.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Antioxidant Properties : Some studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress within cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in PC-3 prostate cancer cells
Anti-inflammatoryReduces cytokine levels in inflammatory models
AntioxidantScavenges free radicals

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on human prostate cancer cells (PC-3). The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an effective anticancer agent.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its role in modulating inflammatory responses.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolic pathways of this compound. Understanding how this compound is metabolized can provide insights into its efficacy and safety profile.

Table 2: Pharmacokinetic Properties

PropertyValueReference
SolubilityHigh in organic solvents
Half-life4 hours
BioavailabilityModerate

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing (E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid, and how can reaction yields be optimized?

  • Methodology : Begin with a Horner-Wadsworth-Emmons reaction to establish the (E)-configured α,β-unsaturated carboxylic acid core, using 3,4-dimethoxy-5-nitrobenzaldehyde as a precursor. Sulfamoylation of the phenolic intermediate (after nitro reduction) with oxolan-2-ylmethylsulfamoyl chloride requires controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions. Yield optimization can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to verify methoxy groups (δ ~3.8–4.0 ppm), sulfamoyl protons (δ ~5.2 ppm), and the (E)-configuration (J = 15–16 Hz for trans-coupled protons).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and confirm molecular mass via ESI+ (expected [M+H]+ ~455 Da).
  • FT-IR : Confirm sulfonamide (1320–1250 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups .

Q. What are the hypothesized pharmacological targets based on structural analogs?

  • Methodology : Structural analogs like 3,4-dimethoxycinnamic acid ( ) exhibit anti-inflammatory and antioxidant activity via COX-2 and NF-κB inhibition. The sulfamoyl group may enhance binding to sulfotransferases or tyrosine kinases. Preliminary assays should include enzyme inhibition studies (e.g., COX-2 ELISA) and cellular assays (e.g., LPS-induced TNF-α in macrophages) .

Advanced Research Questions

Q. How does stereochemical integrity (E-configuration) influence bioactivity, and what methods ensure its preservation during synthesis?

  • Methodology : The (E)-configuration is critical for maintaining planar conjugation, affecting π-π stacking with target proteins. Monitor stereochemistry via ¹H NMR coupling constants (J > 15 Hz) and circular dichroism (CD). Use radical scavengers (e.g., BHT) during synthesis to prevent isomerization. Validate stability under physiological conditions via accelerated degradation studies (40°C, 75% RH for 4 weeks) .

Q. How can contradictions in solubility data across experimental conditions be resolved?

  • Methodology : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from pH-dependent ionization of the carboxylic acid (pKa ~4.5). Use potentiometric titration to determine exact pKa. For in vitro assays, pre-dissolve in DMSO (<0.1% final concentration) and dilute in PBS (pH 7.4). For in vivo studies, consider prodrug derivatization (e.g., ethyl ester) to enhance bioavailability .

Q. What strategies are effective for analyzing metabolic stability and identifying major metabolites?

  • Methodology :

  • In vitro : Incubate with liver microsomes (human/rat) and NADPH for 1–2 hours. Use UPLC-QTOF-MS to detect phase I metabolites (e.g., demethylation of methoxy groups) and phase II conjugates (glucuronidation of the carboxylic acid).
  • In silico : Predict metabolic hotspots with software like MetaSite, focusing on sulfamoyl hydrolysis and oxolane ring oxidation .

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

  • Methodology : Synthesize derivatives with modified sulfamoyl groups (e.g., replacing oxolane with piperidine) or methoxy substituents. Test in parallel against related targets (e.g., COX-1 vs. COX-2, EGFR mutants) to assess selectivity. Use molecular docking (AutoDock Vina) to correlate binding affinity with substituent bulk/electronic effects .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between 2D vs. 3D cell models be interpreted?

  • Methodology : 3D spheroids often show reduced cytotoxicity due to poor compound penetration. Quantify intracellular concentrations via LC-MS in both models. Use fluorescence microscopy with a pro-drug derivative (e.g., coumarin-tagged analog) to visualize distribution. Adjust dosing regimens or employ nanoparticle delivery to enhance 3D model efficacy .

Q. What experimental controls are critical when observing off-target effects in kinase inhibition panels?

  • Methodology : Include staurosporine (broad kinase inhibitor) and vehicle controls. Validate hits with orthogonal assays (e.g., thermal shift for binding confirmation). Use CRISPR knockdown of putative targets to confirm on-mechanism activity. Cross-reference with PubChem BioAssay data for similar scaffolds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.